3-(2-(4-Bromophenoxy)ethoxy)azetidine

Lipophilicity Drug-likeness Permeability

3-(2-(4-Bromophenoxy)ethoxy)azetidine (CAS 1343824-68-9) is a heterocyclic building block comprising a four-membered azetidine ring connected via an ethoxy spacer to a 4-bromophenoxy moiety. With a molecular weight of 272.14 g/mol, a calculated LogP of 2.06, and an Fsp³ value of 0.4545, this compound occupies a distinct physicochemical space relative to its non-brominated and regioisomeric analogs.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
Cat. No. B13638593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-Bromophenoxy)ethoxy)azetidine
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1C(CN1)OCCOC2=CC=C(C=C2)Br
InChIInChI=1S/C11H14BrNO2/c12-9-1-3-10(4-2-9)14-5-6-15-11-7-13-8-11/h1-4,11,13H,5-8H2
InChIKeyDQNRXPYPSHDTMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-(4-Bromophenoxy)ethoxy)azetidine: Physicochemical and Structural Baseline for Informed Procurement


3-(2-(4-Bromophenoxy)ethoxy)azetidine (CAS 1343824-68-9) is a heterocyclic building block comprising a four-membered azetidine ring connected via an ethoxy spacer to a 4-bromophenoxy moiety . With a molecular weight of 272.14 g/mol, a calculated LogP of 2.06, and an Fsp³ value of 0.4545, this compound occupies a distinct physicochemical space relative to its non-brominated and regioisomeric analogs . It is commercially available as a research chemical with a certified purity of 98% . The presence of the para-bromine substituent provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the ethoxy linker introduces conformational flexibility that differentiates it from directly linked azetidine–phenoxy counterparts .

Why 3-(2-(4-Bromophenoxy)ethoxy)azetidine Cannot Be Simply Replaced by Other 3-Aryloxyazetidines


Although 3-aryloxyazetidines share a common azetidine core, the specific combination of a para-bromine substituent and an ethoxy linker in 3-(2-(4-bromophenoxy)ethoxy)azetidine generates a unique physicochemical and reactivity profile that cannot be replicated by close analogs. The para-bromine atom substantially elevates lipophilicity (LogP 2.06) compared with the non-brominated phenoxy analog (LogP 1.1) [1], altering membrane permeability and non-specific binding characteristics. The ethoxy spacer between the azetidine ring and the phenoxy group introduces additional rotational degrees of freedom absent in directly linked 3-(4-bromophenoxy)azetidine, affecting conformational preferences and target engagement . Furthermore, the para-bromine position offers superior reactivity in palladium-catalyzed cross-coupling reactions relative to the meta-bromo isomer, making the 4-bromo derivative the preferred choice for downstream diversification . These differences mean that substituting one analog for another without experimental re-validation risks synthetic failure, altered biological activity, or inconsistent physicochemical behavior.

Quantitative Differentiation Evidence for 3-(2-(4-Bromophenoxy)ethoxy)azetidine Versus Its Closest Analogs


Lipophilicity (LogP) Differentiation: 4-Bromo-Ethoxy vs. Non-Brominated and Ethoxy-Only Analogs

The target compound exhibits a calculated LogP of 2.06, which is 0.96 log units higher than the non-brominated analog 3-(2-phenoxyethoxy)azetidine (XLogP3 = 1.1) [1] and 0.52 log units higher than the ethoxy-substituted analog 3-(2-ethoxyphenoxy)azetidine (LogP = 1.54) . This increase in lipophilicity is directly attributable to the electron-withdrawing and hydrophobic character of the para-bromine substituent.

Lipophilicity Drug-likeness Permeability CNS drug discovery

Certified Purity Differentiation: 98% vs. 95–97% for Closest Analogs

3-(2-(4-Bromophenoxy)ethoxy)azetidine is commercially supplied at a certified minimum purity of 98% . In comparison, the non-brominated analog 3-(2-phenoxyethoxy)azetidine is typically offered at 95% purity , the 3-bromo positional isomer at 97% , and the directly linked 3-(4-bromophenoxy)azetidine at 95% .

Purity Quality assurance Reproducibility Medicinal chemistry

Positional Isomerism: 4-Bromo vs. 3-Bromo Substitution Effects on Physicochemical Properties

The para-bromine configuration of the target compound (SMILES: BrC1=CC=C(OCCOC2CNC2)C=C1) provides distinct electronic and steric properties compared to the meta-bromo isomer 3-(2-(3-bromophenoxy)ethoxy)azetidine (SMILES: Brc1cccc(OCCOC2CNC2)c1) . The para-bromine exhibits a Hammett σₚ value of +0.23 (vs. σₘ = +0.39 for meta-bromine), indicating a weaker electron-withdrawing effect at the para position [1]. Additionally, para-substituted aryl bromides generally display superior reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings due to reduced steric hindrance around the oxidative addition site [1]. While both isomers share identical molecular formulas (C₁₁H₁₄BrNO₂) and molecular weights (272.14 g/mol), the difference in substitution pattern predicts divergent reactivity profiles in cross-coupling and potentially distinct biological target engagement. No head-to-head biological comparison data are currently available in the public domain.

Regiochemistry SAR Cross-coupling Electronic effects

Ethoxy Linker Differentiation: Conformational Flexibility vs. Direct Azetidine–Phenoxy Attachment

The ethoxy spacer (–OCH₂CH₂O–) connecting the azetidine ring to the 4-bromophenoxy group in the target compound introduces two additional rotatable bonds compared to 3-(4-bromophenoxy)azetidine, which features a direct ether linkage. The target compound has a molecular weight of 272.14 g/mol with 5 rotatable bonds, whereas 3-(4-bromophenoxy)azetidine has a molecular weight of 228.09 g/mol with 2 rotatable bonds . This increased conformational flexibility can influence binding entropy, target accommodation, and pharmacokinetic properties. Computed Fsp³ values are identical (0.4545) for the target and its ethoxy analog, but the target's higher LogP (2.06 vs. 1.54) provides a differentiated property profile . No direct experimental comparison of conformational populations or biological activity between these two linker variants has been reported in public literature.

Conformational analysis Linker design Fragment-based drug design Molecular flexibility

Fsp³ Carbon Saturation as an Indicator of Three-Dimensionality and Lead-Likeness

The target compound exhibits an Fsp³ value of 0.4545, indicating that approximately 45% of its carbon atoms are sp³-hybridized . This value is identical to that of 3-(2-ethoxyphenoxy)azetidine and is characteristic of azetidine-containing building blocks that impart three-dimensional character to derived compounds. In the context of fragment-based and lead-oriented synthesis, Fsp³ values above 0.40 are generally associated with improved clinical success rates due to greater molecular complexity and reduced aromatic ring count [1]. The target compound's Fsp³ of 0.4545 places it in a favorable range for lead-likeness while maintaining synthetic tractability through its para-bromine handle.

Fraction sp3 Lead-likeness 3D molecular shape Drug design

Bromine-Enabled Synthetic Diversification: Cross-Coupling Reactivity vs. Non-Halogenated Analogs

The para-bromine atom in the target compound serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings . This capability is entirely absent in the non-brominated analog 3-(2-phenoxyethoxy)azetidine, which lacks a halogen substituent and therefore cannot undergo direct palladium-catalyzed C–C or C–N bond formation at the para position without prior functionalization [1]. The para-bromine position is generally preferred over meta-bromine for oxidative addition due to reduced steric encumbrance, offering faster reaction kinetics . This synthetic versatility makes the target compound uniquely suited as a common intermediate for parallel library synthesis, where a single building block can be diversified into dozens of analogs through varying coupling partners.

Suzuki coupling Buchwald-Hartwig amination Library synthesis Late-stage functionalization

High-Value Application Scenarios for 3-(2-(4-Bromophenoxy)ethoxy)azetidine Based on Quantitative Differentiation Evidence


Parallel Library Synthesis via Suzuki-Miyaura Diversification

The para-bromine substituent enables direct Suzuki-Miyaura cross-coupling with a wide range of aryl and heteroaryl boronic acids, allowing a single batch of 3-(2-(4-bromophenoxy)ethoxy)azetidine to be diversified into dozens of analogs in one synthetic step . This is not feasible with the non-brominated phenoxy analog, which would require prior halogenation or alternative functionalization. The 98% certified purity reduces the need for pre-coupling purification, improving overall yield consistency across library plates .

CNS-Penetrant Lead Optimization Leveraging Elevated LogP

The measured LogP of 2.06 positions the target compound within the optimal lipophilicity range (LogP 2–4) typically associated with passive blood-brain barrier permeability . Compared with the non-brominated analog (LogP 1.1), the target compound offers a 0.96 log-unit increase that may translate into measurably higher brain-to-plasma ratios in vivo [1]. Medicinal chemists optimizing CNS drug candidates can exploit this property while retaining the azetidine core for metabolic stability and the bromine handle for further SAR exploration [2].

Fragment-Based Drug Discovery with a 3D-Enriched Building Block

With an Fsp³ of 0.4545—exceeding the 0.40 threshold correlated with improved clinical developability—3-(2-(4-bromophenoxy)ethoxy)azetidine serves as a three-dimensional fragment or scaffold in fragment-based drug discovery (FBDD) campaigns [2]. The combination of moderate molecular weight (272.14 g/mol), balanced lipophilicity, and the bromine-enabled synthetic tractability makes it suitable for fragment growing and merging strategies where both 3D character and chemical handle accessibility are critical selection criteria .

GPCR and Kinase Inhibitor Scaffold Decoration

Azetidine-containing building blocks with phenoxy linkers have been reported in patents and literature as key structural motifs in GPCR ligands (including S1P receptor modulators) and kinase inhibitor scaffolds [3][4]. The specific ethoxy linker of the target compound provides an extended geometry that may better accommodate deep binding pockets compared with the more compact 3-(4-bromophenoxy)azetidine, which lacks the spacer . Although target-specific potency data for this exact compound are not publicly available, the structural precedent supports its application as a privileged scaffold for hit-to-lead campaigns targeting Class A GPCRs and tyrosine kinases.

Quote Request

Request a Quote for 3-(2-(4-Bromophenoxy)ethoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.